Methyl 4-bromo-1-benzofuran-2-carboxylate
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Overview
Description
“Methyl 4-bromobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-80-6 . It has a molecular weight of 205.01 and its IUPAC name is methyl 4-bromo-2-furoate . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-bromobenzofuran-2-carboxylate” is 1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-bromobenzofuran-2-carboxylate” are not available, benzofuran derivatives have been involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical and Chemical Properties Analysis
“Methyl 4-bromobenzofuran-2-carboxylate” is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 4-bromobenzofuran-2-carboxylate is utilized in various chemical synthesis processes. For instance, it plays a role in the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, a reaction studied using DFT methodology to understand reactivity patterns (Jover, 2018). Additionally, it is used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, an intermediary in the synthesis of complex organic molecules (Pokhodylo & Obushak, 2019).
Biological Applications
Methyl 4-bromobenzofuran-2-carboxylate derivatives have been explored for their potential biological activities. Studies on derivatives of methyl β-d-galactopyranoside, which were acylated with 3-bromobenzoyl chloride and 4-bromobenzoyl chloride, revealed significant antibacterial and antifungal activities, demonstrating potential as therapeutic agents for human and plant pathogens (Ahmmed et al., 2022).
Pharmaceutical and Cosmetic Applications
Methyl 4-bromobenzofuran-2-carboxylate and its derivatives have found applications in the pharmaceutical and cosmetic industries. For example, methyl 4-hydroxybenzoate, a derivative, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Its molecular structure and properties have been extensively studied, including single-crystal X-ray structure determination and computational calculations (Sharfalddin et al., 2020).
Environmental Applications
In environmental science, studies have focused on the metabolic pathways and degradation of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), providing insights into their toxicity and environmental impact. This is crucial for understanding the environmental fate of such compounds and their potential effects on human health and ecosystems (Carmo et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .
Biochemical Pathways
It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .
Pharmacokinetics
The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .
Result of Action
Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .
Action Environment
The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .
Properties
IUPAC Name |
methyl 4-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMYBHSHRUCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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